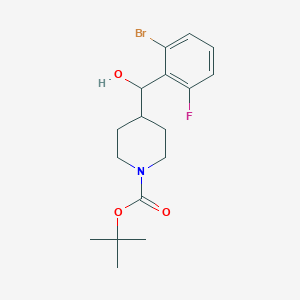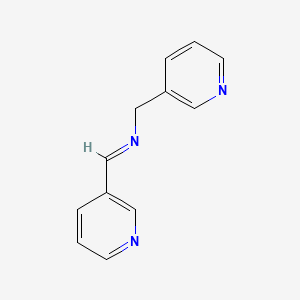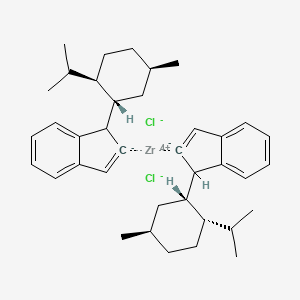
Br-PEG4-CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is widely used in various chemical and biological applications due to its unique properties, such as increased solubility in aqueous media and its ability to form stable amide bonds with primary amine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Br-PEG4-CH2COOH typically involves the reaction of polyethylene glycol with bromoethanol under controlled conditions. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of polyethylene glycol react with bromoethanol to form the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the etherification process.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Br-PEG4-CH2COOH undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Amide Bond Formation: The reaction conditions often involve the use of coupling agents like EDC or HATU, along with a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: The major products formed are substituted derivatives of this compound, where the bromide group is replaced by the nucleophile.
Amide Bond Formation: The major products are amide derivatives, where the carboxylic acid group forms a stable amide bond with the primary amine.
Applications De Recherche Scientifique
Br-PEG4-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of new materials, such as hydrogels and nanomaterials, for various industrial applications
Mécanisme D'action
The mechanism of action of Br-PEG4-CH2COOH primarily involves its ability to form stable covalent bonds with other molecules. The bromide group acts as a leaving group in nucleophilic substitution reactions, allowing the compound to be easily modified with various functional groups. The terminal carboxylic acid can form amide bonds with primary amines, enabling the conjugation of this compound to biomolecules and other substrates. These properties make it a versatile tool in chemical and biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Br-PEG4-COOH: Similar to Br-PEG4-CH2COOH but lacks the methylene group between the PEG chain and the carboxylic acid.
Fmoc-NH-PEG4-CH2COOH: Contains an Fmoc-protected amine group instead of a bromide group, used for different conjugation strategies
Uniqueness
This compound is unique due to its combination of a bromide group and a terminal carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions, making it a highly versatile compound for various applications. Its ability to increase solubility in aqueous media and form stable covalent bonds with other molecules further enhances its utility in scientific research.
Propriétés
Formule moléculaire |
C10H19BrO6 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C10H19BrO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9H2,(H,12,13) |
Clé InChI |
GNHQMWDLFMWZTA-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCC(=O)O)OCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)



![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)



![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)

![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)


